molecular formula C11H26Cl2N2 B1478072 Dimethyl[2-methyl-2-(piperidin-4-yl)propyl]amine dihydrochloride CAS No. 1803588-70-6

Dimethyl[2-methyl-2-(piperidin-4-yl)propyl]amine dihydrochloride

Cat. No.: B1478072
CAS No.: 1803588-70-6
M. Wt: 257.24 g/mol
InChI Key: ZXKNYBCQAZPZAT-UHFFFAOYSA-N
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Description

Dimethyl[2-methyl-2-(piperidin-4-yl)propyl]amine dihydrochloride is a chemical compound with the molecular formula C11H26Cl2N2 . It is a liquid at room temperature .


Molecular Structure Analysis

The molecular weight of this compound is 257.24 . The IUPAC name is N,N-dimethyl-2-(piperidin-2-yl)propan-1-amine . The InChI code is 1S/C10H22N2/c1-9(8-12(2)3)10-6-4-5-7-11-10/h9-11H,4-8H2,1-3H3 .


Physical and Chemical Properties Analysis

This compound is a liquid at room temperature . The compound is stable under normal temperatures and pressures .

Scientific Research Applications

Sigma Receptor Binding and Activity

The exploration of sigma-subtype affinities and selectivities has led to the identification of compounds with potential therapeutic applications in tumor research and therapy. Notably, derivatives with varying degrees of methyl substitution on the piperidine ring have shown significant sigma(1) ligand potency and selectivity, indicating their usefulness in PET experiments and potential antiproliferative activity against rat C6 glioma cells (Berardi et al., 2005).

Catalysis in Amine Addition to Conjugated Dienes

Research into the addition of amines to conjugated dienes has demonstrated the effectiveness of solid base catalysts in producing unsaturated amines. This process, involving a variety of amines and dienes, highlights the catalytic versatility and reactivity of amines, including piperidine, in synthetic chemistry applications (Kakuno & Hattori, 1984).

Muscarinic M2-Receptor Affinity

A divergent synthesis starting from pipecolic acid, phthalic anhydride, and 3-amino-2-chloropyridine has yielded compounds with affinity to the muscarinic M2-receptor. This novel synthetic route allows for the modification of the piperidine ring and other moieties, offering new perspectives for therapeutic applications (Holzgrabe & Heller, 2003).

Safety and Hazards

This compound is classified as dangerous, with hazard statements including H226, H302, H314, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Future Directions

The future directions for this compound are not clear from the available information. It could potentially be used in pharmaceutical testing , but more research would be needed to determine its potential applications.

Biochemical Analysis

Biochemical Properties

Dimethyl[2-methyl-2-(piperidin-4-yl)propyl]amine dihydrochloride plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, piperidine derivatives have been shown to interact with enzymes such as cholinesterases, which are involved in the breakdown of acetylcholine . The interaction with cholinesterases can lead to enzyme inhibition, affecting neurotransmission. Additionally, this compound may interact with other proteins involved in cell signaling pathways, influencing various cellular processes.

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, piperidine derivatives have been reported to affect the PI3K-Akt signaling pathway, which is crucial for cell proliferation and survival . By interacting with key components of this pathway, this compound can alter gene expression and metabolic activities within the cell.

Molecular Mechanism

The molecular mechanism of action of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound can bind to specific receptors or enzymes, leading to conformational changes that either inhibit or activate their functions. For instance, the inhibition of cholinesterases by piperidine derivatives results in increased levels of acetylcholine, enhancing neurotransmission . Additionally, the compound may influence gene expression by interacting with transcription factors or other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of the compound are critical factors that influence its long-term effects on cellular function. Studies have shown that piperidine derivatives can undergo metabolic degradation, leading to the formation of various metabolites . These metabolites may have different biological activities, affecting the overall impact of the compound on cells. Long-term exposure to this compound may result in changes in cellular function, including alterations in cell signaling and gene expression.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit therapeutic effects, such as enzyme inhibition or modulation of cell signaling pathways . At high doses, it may cause toxic or adverse effects, including cellular damage or disruption of normal cellular functions. Studies have reported threshold effects, where the compound’s impact on biological systems changes significantly at specific dosage levels. It is essential to determine the optimal dosage to achieve the desired therapeutic effects while minimizing adverse outcomes.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors. The compound can be metabolized by cytochrome P450 enzymes, leading to the formation of metabolites that may have different biological activities . These metabolic pathways can influence the compound’s overall impact on cellular function and its therapeutic potential. Additionally, the compound may affect metabolic flux and metabolite levels within the cell, altering cellular metabolism.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical factors that determine its biological activity. The compound can interact with transporters or binding proteins that facilitate its movement across cell membranes . Once inside the cell, it may localize to specific compartments or organelles, influencing its activity and function. The distribution of the compound within tissues can also affect its therapeutic potential and toxicity.

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, it may localize to the nucleus, where it can interact with transcription factors and influence gene expression. Alternatively, it may be directed to the mitochondria, affecting cellular metabolism and energy production. Understanding the subcellular localization of the compound is essential for elucidating its mechanism of action and therapeutic potential.

Properties

IUPAC Name

N,N,2-trimethyl-2-piperidin-4-ylpropan-1-amine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H24N2.2ClH/c1-11(2,9-13(3)4)10-5-7-12-8-6-10;;/h10,12H,5-9H2,1-4H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXKNYBCQAZPZAT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CN(C)C)C1CCNCC1.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H26Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Dimethyl[2-methyl-2-(piperidin-4-yl)propyl]amine dihydrochloride
Reactant of Route 2
Dimethyl[2-methyl-2-(piperidin-4-yl)propyl]amine dihydrochloride
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Dimethyl[2-methyl-2-(piperidin-4-yl)propyl]amine dihydrochloride
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Dimethyl[2-methyl-2-(piperidin-4-yl)propyl]amine dihydrochloride
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Dimethyl[2-methyl-2-(piperidin-4-yl)propyl]amine dihydrochloride
Reactant of Route 6
Dimethyl[2-methyl-2-(piperidin-4-yl)propyl]amine dihydrochloride

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